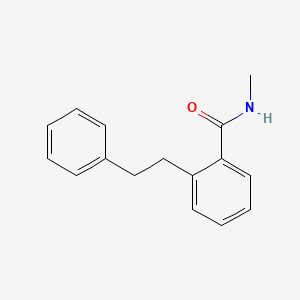

N-methyl-2-(2-phenylethyl)benzamide

Description

Historical Context of Benzamide (B126) Derivatives in Chemical Science

Benzamide, the parent compound of this family, is a simple amide derivative of benzoic acid. rsc.org The exploration of benzamide derivatives has been a cornerstone of medicinal chemistry for decades. These compounds exhibit a wide range of biological activities, and a number of substituted benzamides have been developed into commercial drugs. rsc.orgbmrb.io Their versatility stems from the stability of the amide bond and the ability to introduce various substituents onto the benzene (B151609) ring and the amide nitrogen, thereby tuning their chemical properties and biological targets. chemicalbook.com

Significance of Phenylethyl Moieties in Organic Synthesis

The phenylethyl group is a common structural motif in organic chemistry and is found in a variety of natural products and synthetic compounds. Phenylethyl alcohol, for instance, is a naturally occurring compound with a pleasant floral odor, widely used in perfumes and as a preservative. In organic synthesis, the phenylethyl moiety can be introduced through various methods, including the reaction of phenethylamine (B48288) with acylating agents. The presence of a phenylethyl group can influence a molecule's lipophilicity and its ability to interact with biological targets.

Structural Elucidation Challenges in Complex Amides

The characterization of complex amides relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. While routine for many molecules, the structural elucidation of complex amides can present challenges. The presence of rotational isomers (rotamers) around the amide C-N bond due to its partial double bond character can lead to peak broadening or the appearance of multiple sets of signals in NMR spectra, complicating their interpretation. Intramolecular interactions and the presence of multiple aromatic rings can also lead to complex splitting patterns that require advanced 2D NMR techniques for definitive assignment.

Overview of Research Trajectories for N-methyl-2-(2-phenylethyl)benzamide

Given the absence of direct research on this compound, any discussion of its research trajectory is speculative. Based on the activities of related compounds, potential research could explore its synthesis via acylation of N-methyl-2-phenylethylaniline or related precursors. Subsequent investigations would likely focus on its biological activity, potentially as an analgesic, anti-inflammatory, or central nervous system-acting agent, given the pharmacological profiles of many benzamide and phenylethylamine derivatives. However, without empirical data, these remain hypothetical avenues of inquiry.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-17-16(18)15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOIRNSYSIKWAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Methyl 2 2 Phenylethyl Benzamide

Retrosynthetic Analysis of N-methyl-2-(2-phenylethyl)benzamide

A retrosynthetic analysis of this compound reveals several logical disconnections to arrive at simpler, commercially available starting materials. The primary disconnection breaks the amide bond, leading to two key precursors: 2-(2-phenylethyl)benzoic acid and methylamine (B109427). This is a common and effective strategy in the retrosynthesis of amides. youtube.comyoutube.com

Further disconnection of 2-(2-phenylethyl)benzoic acid at the C-C bond between the phenyl ring and the ethyl group suggests a coupling reaction, such as a Suzuki or a Friedel-Crafts reaction, as a plausible forward synthetic step. This leads back to a substituted benzoic acid derivative and a phenylethyl source. An alternative disconnection of the ethyl bridge can also be considered.

The N-methyl group can be introduced either through the use of methylamine in the amidation step or by N-methylation of a secondary amide precursor, N-(2-(2-phenylethyl)benzoyl)amine. Each of these retrosynthetic pathways offers distinct advantages and challenges in terms of reagent availability, reaction efficiency, and control over side reactions. A graphical representation of a plausible retrosynthetic route is depicted below.

Optimized Synthetic Pathways and Yield Enhancement

The forward synthesis of this compound can be optimized by carefully selecting and refining the reactions for the formation of the benzamide (B126) core, the introduction of the phenylethyl moiety, and the final N-methylation step.

Amidation Reactions for Benzamide Core Formation

The formation of the amide bond is a critical step in the synthesis. Direct amidation of 2-(2-phenylethyl)benzoic acid with methylamine is a straightforward approach. youtube.com To enhance the reaction rate and yield, various coupling agents can be employed to activate the carboxylic acid.

| Coupling Agent | Reaction Conditions | Yield (%) | Reference |

| Thionyl chloride | DCM, 0 °C to RT | High (inferred) | youtube.com |

| (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | K2CO3, THF, RT | Good to Excellent | lookchemmall.com |

| Boric acid | Solvent-free, 160-180 °C | Good | semanticscholar.org |

| DABCO/Fe3O4 | MeCN, 85 °C | Good to Excellent | nih.gov |

This table presents representative data for amidation reactions of benzoic acid derivatives with amines under various conditions. The yields are indicative and may vary for the specific synthesis of this compound.

Introduction of the Phenylethyl Moiety via Coupling Reactions

The 2-(2-phenylethyl)benzoic acid precursor can be synthesized through several methods. A convenient route involves the reduction of 2-(2-oxo-2-phenylethyl)benzoic acid, which can be prepared from the condensation of dilithiated ortho-toluic acid with aromatic esters. Palladium-catalyzed coupling reactions, such as the Suzuki coupling, offer a versatile method for forming the C-C bond between the two aromatic rings, which can be a key step in constructing the phenylethylbenzoic acid backbone. youtube.com

| Reaction Type | Key Reactants | Catalyst/Reagents | Significance | Reference |

| Condensation | Dilithiated ortho-toluic acid, Aromatic ester | n-BuLi, Diisopropylamine | Forms the keto-acid precursor | General knowledge |

| Reduction | 2-(2-oxo-2-phenylethyl)benzoic acid | H2, Pd/C | Reduces the ketone to an ethyl group | General knowledge |

| Suzuki Coupling | Aryl halide, Arylboronic acid | Palladium catalyst, Base | Forms C-C bonds for the backbone | youtube.com |

This table outlines general strategies for the synthesis of the 2-(2-phenylethyl)benzoic acid intermediate.

N-Methylation Strategies for Amide Nitrogen

If the synthesis proceeds via the formation of a secondary amide, a subsequent N-methylation step is necessary. Various methods for the N-methylation of amides have been developed, with some offering high selectivity and yields. acs.org

| Methylating Agent | Base/Catalyst | Solvent | Key Features | Reference |

| Methyl iodide | NaH | THF/DMF | Classical method, potential for over-methylation | acs.org |

| Trimethylphenylammonium iodide | - | - | Monoselective N-methylation | acs.org |

| Alcohols | Catalytic alkyl halides | - | Green, generates water as byproduct | rsc.org |

This table summarizes different approaches for the N-methylation of amides, which could be applied to N-(2-(2-phenylethyl)benzoyl)amine.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to minimize environmental impact. A notable example is the synthesis of the related compound, N-(2-phenylethyl)benzamide, in an aqueous solution, which avoids the use of organic solvents. google.com This approach involves the reaction of benzoyl chloride or benzoic acid with phenethylamine (B48288) in the presence of an alkali metal hydroxide (B78521) in water. The product, being insoluble in water, can be easily separated by filtration. google.com

Furthermore, the use of catalytic methods, such as the boric acid-catalyzed amidation under solvent-free conditions, aligns with green chemistry principles by reducing waste and energy consumption. semanticscholar.org The N-alkylation of amides using alcohols as alkylating agents, which produces water as the only byproduct, is another sustainable strategy. rsc.orgresearchgate.net The use of water-based micellar catalysis for palladium-coupling reactions also represents a significant advancement in green synthetic chemistry. youtube.com

Stereoselective Synthesis of this compound Analogs

The synthesis of chiral analogs of this compound, particularly those exhibiting atropisomerism, presents a significant synthetic challenge. Atropisomers are stereoisomers arising from restricted rotation around a single bond. In the case of ortho-substituted benzamides, the barrier to rotation around the aryl-carbonyl bond can be high enough to allow for the isolation of stable enantiomers.

Peptide-catalyzed bromination has been shown to be an effective method for the enantioselective synthesis of atropisomeric benzamides. datapdf.com This approach utilizes a simple tetrapeptide catalyst to control the stereochemistry of the bromination reaction. Another strategy involves the use of chiral lithium amide bases for the enantioselective deprotonation of prochiral ketones, which can be a key step in the synthesis of chiral precursors. Racemization-free coupling reagents are also crucial for the asymmetric synthesis of chiral amides and peptides. rsc.org

The development of stereoselective methods is essential for the synthesis of enantiomerically pure analogs of this compound, which may exhibit unique biological activities.

Total Synthesis of this compound Precursors

The primary and most crucial precursor for the synthesis of this compound is 2-(2-phenylethyl)benzoic acid . The synthesis of this key intermediate has been the subject of considerable research, particularly due to its role in the production of dibenzosuberone, a core structure in several pharmaceutical agents. chemicalbook.com Various synthetic strategies have been developed to produce 2-(2-phenylethyl)benzoic acid, starting from different materials and employing a range of reaction conditions.

A prominent synthetic route begins with the reduction of benzphthalide. Traditional methods for this conversion have included the use of hydriodic acid with red phosphorus (HI-P), catalytic hydrogenation with palladium on carbon (H₂-Pd/C), or Raney nickel (H₂-Ra-Ni). However, these methods present significant challenges, especially during scale-up operations. The HI-P system requires handling corrosive and hazardous materials under reflux, and a mild explosion has been reported during its large-scale application. Catalytic hydrogenation methods, while effective, are often voluminous and pose risks associated with handling hydrogen gas, in addition to difficulties in recycling the palladium catalyst.

To address these limitations, a more convenient and improved method has been developed utilizing transfer hydrogenation. This approach employs benzphthalide as the starting material and dipentene (B1675403) as a safe and inexpensive hydrogen source, with 10% palladium on carbon serving as the catalyst. The reaction is carried out under reflux conditions for a period of three hours. Following the reaction, the mixture is cooled, diluted with acetone, and filtered to remove the catalyst. Concentration of the filtrate yields 2-(2-phenylethyl)benzoic acid as the major product. This method is noted for its high efficiency and suitability for commercial production.

Another established method involves the hydrogenation of benzal phthalide (B148349) or benzyl (B1604629) phthalide. chemicalbook.com This process is conducted in an acidic medium, such as glacial acetic acid, in the presence of a platinum metal catalyst, typically 5% platinum on charcoal. chemicalbook.com The reaction is performed under hydrogen pressure in a conventional Parr apparatus at room temperature. After an extended reaction time, the catalyst is filtered off, and the solvent is removed. The resulting crude product is then purified by recrystallization from a solvent like benzene (B151609) to yield pure o-phenethyl benzoic acid, which is an alternative name for 2-(2-phenylethyl)benzoic acid. chemicalbook.com

An alternative class of precursors, 2-(2-oxo-2-phenylethyl)benzoic acids (also known as ortho-phenacylbenzoic acids), can be synthesized through the condensation of dimetalated ortho-toluic acid with various aromatic esters. libretexts.org This reaction involves the use of a strong base like lithium diisopropylamide (LDA) to generate the reactive intermediate from ortho-toluic acid. libretexts.org

The final step in the synthesis of this compound involves the formation of an amide bond between the carboxylic acid group of 2-(2-phenylethyl)benzoic acid and methylamine. This is a standard transformation in organic chemistry known as amidation. A general and effective method for this conversion is the Schotten-Baumann reaction, which involves the reaction of an acyl chloride with an amine in the presence of a base. brainly.com

In this context, 2-(2-phenylethyl)benzoic acid would first be converted to its more reactive acyl chloride derivative, 2-(2-phenylethyl)benzoyl chloride , by treating it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(2-phenylethyl)benzoyl chloride can then be reacted with methylamine. brainly.compearson.com The reaction is typically carried out in the presence of a base, or by using an excess of methylamine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, yielding the final product, this compound. pearson.comchegg.com

Below is a table summarizing the synthetic methodologies for the key precursor, 2-(2-phenylethyl)benzoic acid.

| Starting Material | Reagents and Conditions | Product | Key Findings | Reference(s) |

| Benzphthalide | Dipentene, 10% Pd-C, Reflux | 2-(2-phenylethyl)benzoic acid | A highly efficient and convenient method suitable for large-scale synthesis, avoiding harsh reagents and high-pressure hydrogenation. | |

| Benzal Phthalide | H₂, 5% Pt on charcoal, Glacial Acetic Acid, Room Temperature, 20 p.s.i.g. | 2-(2-phenylethyl)benzoic acid | An effective method utilizing catalytic hydrogenation under mild pressure and temperature. | chemicalbook.com |

| Benzyl Phthalide | H₂, 5% Pt on charcoal, Glacial Acetic Acid, Room Temperature, 20 p.s.i.g. | 2-(2-phenylethyl)benzoic acid | Similar to the benzal phthalide route, providing an alternative starting material for the hydrogenation. | chemicalbook.com |

| ortho-Toluic Acid | 1. Lithium diisopropylamide (LDA) 2. Aromatic ester | 2-(2-oxo-2-phenylethyl)benzoic acid | A method to synthesize a related precursor with a ketone functionality in the side chain. | libretexts.org |

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution NMR Spectroscopy for N-methyl-2-(2-phenylethyl)benzamide

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. For a compound like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for probing its conformational dynamics.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental data for structural analysis. In the ¹H NMR spectrum of a related compound, N-methylbenzamide, the methyl protons typically appear as a doublet around 2.95 ppm, coupled to the amide proton, while the aromatic protons resonate in the region of 7.3-7.8 ppm. For this compound, one would expect to see distinct signals for the N-methyl group, the methylene (B1212753) protons of the phenylethyl moiety, and the aromatic protons of both the benzoyl and phenylethyl groups.

To resolve the complex spin systems and assign connectivity, 2D NMR techniques are crucial:

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the adjacent methylene protons of the phenylethyl group and between ortho-, meta-, and para-protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This is a highly sensitive technique that would definitively link each proton signal to its corresponding carbon atom.

The following table provides hypothetical ¹³C NMR chemical shift assignments for this compound based on data from analogous structures.

| Atom | Hypothetical ¹³C Chemical Shift (ppm) |

| C=O | ~170 |

| Aromatic C (quaternary) | 135-140 |

| Aromatic CH | 125-130 |

| N-CH₂ | ~50 |

| Ar-CH₂ | ~35 |

| N-CH₃ | ~26 |

Conformational Analysis via NMR

The rotation around the amide C-N bond in this compound can lead to the existence of conformational isomers (rotamers). This restricted rotation is a well-known feature of amides and can often be observed by NMR spectroscopy. At room temperature, the rotation might be fast on the NMR timescale, resulting in averaged signals. However, variable temperature (VT) NMR studies could be employed to slow down this rotation, potentially allowing for the observation of distinct signals for each conformer.

Furthermore, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations between protons that are in close proximity, offering valuable insights into the preferred three-dimensional conformation of the molecule in solution. For instance, NOE correlations between the N-methyl protons and the protons of the benzoyl ring would help define the orientation around the amide bond.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray Ionization (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly well-suited for polar molecules like amides. In positive ion mode ESI-MS, this compound would be expected to readily form a protonated molecule, [M+H]⁺. For a related compound, N-phenethylbenzamide (C₁₅H₁₅NO), the protonated molecule is observed at an m/z of 226.12269. MS/MS (or tandem mass spectrometry) experiments on the [M+H]⁺ ion would induce fragmentation, providing key structural information. Common fragmentation pathways for such amides involve cleavage of the amide bond and fragmentation of the side chains.

A key fragmentation pathway for N-phenethylbenzamides involves the formation of the benzoyl cation (m/z 105) and ions resulting from cleavages within the phenylethyl moiety.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment in Research

GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In a research setting, GC-MS is an excellent tool for assessing the purity of a synthesized sample of this compound. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrum of the main peak would confirm the identity of the target compound. The fragmentation pattern observed in the electron ionization (EI) mass spectrum would be more extensive than in ESI-MS and would provide a characteristic fingerprint for the molecule. For the related N-phenethylbenzamide, major fragments are observed at m/z 105 (benzoyl cation) and 104 (phenylethyl fragment).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information, including bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of its solid-state conformation.

For related benzamide (B126) structures, X-ray crystallography has revealed key structural features, such as the planarity of the amide group and the formation of intermolecular hydrogen bonds. For instance, in the crystal structure of N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide, extensive networks of hydrogen bonds and π-π stacking interactions are observed, which dictate the supramolecular assembly. google.com Similarly, studies on N-[(1S)-1-phenylethyl]benzamide have shown the existence of different polymorphic forms, each with a unique crystal packing arrangement. A crystallographic study of this compound would be expected to reveal similar packing forces and would definitively establish the conformation of the phenylethyl group relative to the benzamide core in the solid state.

The following table summarizes the kind of crystallographic data that would be obtained from such an analysis.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles between adjacent bonds. |

| Torsion Angles (°) | Dihedral angles defining the molecular conformation. |

Crystal Packing and Intermolecular Interactions

In the absence of specific crystallographic data for this compound, we can hypothesize its potential intermolecular interactions based on its constituent functional groups. The molecule possesses a secondary amide group, an aromatic ring, and a phenylethyl substituent. These features suggest a rich variety of non-covalent interactions that would govern its crystal packing.

Key potential interactions include:

N-H···O Hydrogen Bonding: The secondary amide (N-H) group is a potent hydrogen bond donor, while the carbonyl (C=O) group is an effective hydrogen bond acceptor. This would likely lead to the formation of strong intermolecular hydrogen bonds, creating chains or dimeric motifs that are common in the crystal structures of secondary amides.

C-H···π Interactions: The various aliphatic and aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the electron-rich π-systems of the aromatic rings.

The interplay of these interactions would determine the final, most thermodynamically stable crystal structure. The flexibility of the phenylethyl chain could also allow for different conformational polymorphs.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. While experimental spectra for this compound are not available, we can predict the characteristic vibrational frequencies based on known data for similar compounds. nist.govresearchgate.net

A hypothetical vibrational analysis would focus on the key functional groups:

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber (cm⁻¹) | Notes |

| Amide | N-H Stretch | 3350-3250 | The position is sensitive to hydrogen bonding; a lower frequency indicates stronger bonding. |

| Amide | C=O Stretch (Amide I) | 1680-1630 | This is a very strong and characteristic absorption in the IR spectrum. Its position is influenced by resonance and hydrogen bonding. |

| Amide | N-H Bend (Amide II) | 1570-1515 | This band results from a coupling of the N-H in-plane bending and C-N stretching vibrations. |

| Aromatic Ring | C-H Stretch | 3100-3000 | |

| Aromatic Ring | C=C Stretch | 1600-1450 | Multiple bands are expected in this region. |

| Aliphatic Chain | C-H Stretch | 3000-2850 |

This table is interactive. Users can sort and filter the data.

The Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the symmetric C=C stretching vibrations, which are often weak in the IR spectrum. A comparative analysis of the IR and Raman spectra would provide complementary information for a comprehensive vibrational assignment.

Theoretical and Computational Investigations of N Methyl 2 2 Phenylethyl Benzamide

Molecular Dynamics (MD) Simulations for Conformational Landscapes

N-methyl-2-(2-phenylethyl)benzamide is a flexible molecule with several rotatable bonds. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule, identifying the most stable and frequently occurring shapes (conformers) in different environments, such as in a vacuum or in a solvent like water. rsc.orgresearchgate.net

An MD simulation tracks the movements of atoms in a molecule over time, governed by a force field. The resulting trajectory provides a dynamic picture of the molecule's behavior. Analysis of the simulation can reveal the preferred dihedral angles and the energetic barriers between different conformations. This information is crucial for understanding how the molecule might bind to a biological target, as its shape plays a key role in molecular recognition.

Docking Studies with Relevant Biological Receptors (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. If a biological target for this compound were identified, docking studies could provide insights into the potential binding mode and affinity.

The process involves placing the 3D structure of this compound into the binding site of a receptor protein. A scoring function is then used to estimate the strength of the interaction, with lower scores typically indicating a more favorable binding pose. The results of docking studies can help to formulate hypotheses about the mechanism of action at a molecular level.

QSAR Modeling for Structural Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov If a set of benzamide (B126) derivatives with known activities were available, a QSAR model could be developed. nih.gov

This model could then be used to predict the activity of this compound and to understand which structural features are most important for its activity. For example, a QSAR study might reveal that the presence of the N-methyl group or the phenylethyl substituent has a significant impact on the molecule's biological effect.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can also be used to predict various spectroscopic properties of this compound, which can be valuable for its experimental characterization.

For instance, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. spectrabase.com The prediction of UV-Vis absorption spectra is also possible, providing information about the electronic transitions within the molecule.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Exploration of Biological Activity and Mechanistic Insights Non Clinical

In Vitro Studies on Cellular and Subcellular Targets

Receptor Binding Assays (Molecular Level)

No data available.

Enzyme Inhibition Kinetics (Molecular Level)

No data available.

Cellular Pathway Modulation in Model Systems (e.g., Isolated Cells, Non-Human Cell Lines)

No data available.

In Vivo Animal Model Studies for Pharmacological Principles (Excluding Efficacy/Safety Trials)

Investigation of Molecular Mechanisms in Animal Tissues

No data available.

Exploration of Target Engagement in Preclinical Models

No data available.

Chemogenomic Profiling of N-methyl-2-(2-phenylethyl)benzamide

There is currently no available data from chemogenomic profiling studies of this compound in the scientific literature. Such studies, which would involve screening the compound against a library of yeast strains with known gene deletions or other genetic modifications, have not been reported.

Metabolite Identification and Metabolic Pathway Elucidation in Research Models (Non-Human, In Vitro)

No studies have been published that identify the metabolites or elucidate the metabolic pathways of this compound in any non-human, in vitro research models. Investigations using liver microsomes, hepatocytes, or other in vitro systems to determine how this compound is metabolized have not been documented.

Structure-Target Interaction Analysis at the Molecular Level

Detailed molecular-level analyses of the interaction between this compound and any specific biological targets are not present in the current body of scientific research. Techniques such as X-ray crystallography, NMR spectroscopy, or computational molecular docking studies to characterize its binding mode and affinity for any protein or nucleic acid have not been reported.

Structure Activity Relationship Sar Studies for N Methyl 2 2 Phenylethyl Benzamide Analogs

Systematic Modification of Benzamide (B126) Core

The benzamide core of N-methyl-2-(2-phenylethyl)benzamide serves as a crucial scaffold for interaction with biological targets. Modifications to this aromatic ring can significantly impact binding affinity and efficacy. Research into related benzamide-containing compounds has shown that the nature, position, and size of substituents on the benzoyl ring are critical determinants of activity.

For instance, in studies of other benzamide derivatives, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, thereby influencing its interaction with receptor sites. The position of these substituents is also a key factor; ortho, meta, and para substitutions can lead to vastly different biological outcomes due to steric and electronic effects. For example, a substituent at the ortho position might sterically hinder the amide bond's rotation, locking the molecule into a specific conformation that is either favorable or unfavorable for binding.

Furthermore, the replacement of the phenyl ring with other heterocyclic rings, such as pyridine (B92270) or pyrimidine, has been a common strategy in medicinal chemistry to explore new chemical space and modulate physicochemical properties like solubility and metabolic stability.

Table 1: Hypothetical SAR Data for Modifications of the Benzamide Core of this compound Analogs

| Compound ID | Benzamide Ring Substitution | Relative Activity (%) |

| 1 | Unsubstituted | 100 |

| 1a | 4-Chloro | 150 |

| 1b | 4-Methoxy | 80 |

| 1c | 3-Nitro | 60 |

| 1d | 2-Methyl | 40 |

| 1e | Pyridin-2-yl (instead of Phenyl) | 120 |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry for related compounds, not on specific experimental results for this compound analogs.

Variation of Phenylethyl Moiety Substitutions

The phenylethyl moiety is another critical component of the this compound structure, often contributing significantly to the molecule's lipophilicity and potential for van der Waals interactions within a binding pocket. Variations in the substitution pattern on the phenyl ring of this moiety can fine-tune the compound's biological activity.

Studies on N-benzyl phenethylamines have demonstrated that the size and electronic properties of substituents at the 4-position of the phenyl ring can have a substantial impact on functional activity. For example, increasing the size of an alkyl substituent at the 4-position has been shown to decrease activity in some systems. nih.gov The introduction of polar or non-polar substituents can also modulate the compound's pharmacokinetic properties, such as its ability to cross cell membranes.

Table 2: Hypothetical SAR Data for Variations of the Phenylethyl Moiety of this compound Analogs

| Compound ID | Phenylethyl Ring Substitution | Relative Activity (%) |

| 1 | Unsubstituted | 100 |

| 2a | 4-Fluoro | 130 |

| 2b | 4-Methyl | 110 |

| 2c | 4-Trifluoromethyl | 90 |

| 2d | 3,4-Dichloro | 160 |

| 2e | 2-Methoxy | 70 |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry for related compounds, not on specific experimental results for this compound analogs.

Influence of N-Methylation on Activity and Binding

The N-methyl group on the amide nitrogen is a seemingly small modification that can have profound consequences on the molecule's conformation, physicochemical properties, and ultimately, its biological activity. N-methylation prevents the formation of a hydrogen bond by the amide proton, which can be critical for receptor interaction. However, it can also introduce favorable steric interactions or increase metabolic stability by protecting the amide bond from enzymatic hydrolysis.

Crucially, N-methylation can significantly alter the conformational preferences of the amide bond. While secondary amides typically prefer a trans conformation, N-methylated amides can adopt a cis conformation more readily. This change in three-dimensional shape can dramatically affect how the molecule fits into a binding site. nih.govorganic-chemistry.org The "magic methyl" effect, where the addition of a methyl group in a specific position leads to a significant improvement in activity, is a well-documented phenomenon in medicinal chemistry. nih.gov

Table 3: Comparison of N-H and N-Methyl Benzamide Analogs

| Compound ID | Amide Substitution | Conformational Preference | Relative Activity (%) |

| 3a | N-H | Predominantly trans | 50 |

| 1 | N-Methyl | Increased propensity for cis | 100 |

Note: The data in this table is illustrative and based on general principles of medicinal chemistry for related compounds, not on specific experimental results for this compound analogs.

Stereochemical Implications in SAR

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. For a molecule like this compound, if a chiral center is introduced, for instance by substitution on the ethyl linker, the resulting enantiomers or diastereomers can exhibit vastly different biological activities.

One enantiomer may fit perfectly into a receptor's binding site, leading to a potent biological response, while the other may have a much weaker interaction or even bind to a different target altogether. This is because the three-dimensional arrangement of atoms is critical for the precise molecular recognition events that underpin biological activity. The synthesis of stereochemically pure isomers is therefore a critical aspect of drug development to maximize therapeutic effects and minimize potential off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of molecules with known activities, QSAR models can identify the key physicochemical properties, or "descriptors," that are correlated with the desired biological effect.

These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Once a statistically robust QSAR model is developed, it can be used to predict the activity of novel, yet-to-be-synthesized compounds. This predictive power allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources in the drug discovery process. For this compound analogs, a QSAR model could help in systematically exploring the effects of various substituents on both the benzamide and phenylethyl rings to design more potent and selective molecules.

Derivatization and Chemical Transformations of N Methyl 2 2 Phenylethyl Benzamide

Functionalization of the Benzamide (B126) Ring

The benzamide ring is a prime target for functionalization, primarily through electrophilic aromatic substitution and ortho-metalation strategies. The N-methylamide group is a moderate ortho,para-director for electrophilic aromatic substitution; however, the steric hindrance from the adjacent phenylethyl group would likely favor substitution at the para-position to the amide.

A more regioselective approach involves directed ortho-metalation, a powerful tool for the functionalization of substituted arenes. wikipedia.orgnih.gov The amide group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho-position by a strong base like n-butyllithium or sec-butyllithium. The resulting aryllithium species can then react with a variety of electrophiles to introduce new functional groups specifically at the position adjacent to the amide.

Table 1: Potential ortho-Functionalization of N-methyl-2-alkylbenzamide Analogs via Directed ortho-Metalation

| Electrophile | Reagent Example | Potential Product Functional Group |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) |

| Aldehyde | Benzaldehyde (C₆H₅CHO) | Hydroxymethyl (-CH(OH)C₆H₅) |

| Ketone | Acetone ((CH₃)₂CO) | Hydroxypropyl (-C(OH)(CH₃)₂) |

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |

| Iodine | I₂ | Iodo (-I) |

This table presents potential functionalizations based on known ortho-lithiation reactions of N-methylbenzamides. Specific yields for N-methyl-2-(2-phenylethyl)benzamide would require experimental validation.

Modifications of the Phenylethyl Side Chain

The phenylethyl side chain offers two main sites for modification: the phenyl ring and the benzylic methylene (B1212753) group.

The phenyl ring of the phenylethyl moiety can undergo electrophilic aromatic substitution. The ethyl group is an activating, ortho,para-directing group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield a mixture of ortho- and para-substituted products on this ring.

The benzylic position (the CH₂ group attached to the phenyl ring) is susceptible to oxidation due to the stability of the resulting benzylic radical or cation. beilstein-journals.orgresearchgate.net Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon to a carboxylic acid, leading to cleavage of the ethyl chain. Milder oxidation conditions could potentially yield a ketone at the benzylic position. mdpi.combeilstein-journals.orgresearchgate.net

Table 2: Potential Benzylic Oxidation Products of Phenylethyl-Containing Compounds

| Oxidizing Agent | Potential Product |

| Potassium Permanganate (KMnO₄) | 2-(N-methylcarbamoyl)benzoic acid |

| Chromic Acid (H₂CrO₄) | 2-(N-methylcarbamoyl)benzoic acid |

| Mild Oxidants (e.g., NBS, light) | N-methyl-2-(1-oxo-2-phenylethyl)benzamide |

This table illustrates potential oxidation products based on general reactions of alkylbenzenes. The specific outcome for this compound would depend on the reaction conditions.

Synthesis of Prodrugs or Bioconjugates for Research Purposes

The structure of this compound allows for the attachment of promoieties to create prodrugs or the linkage to other molecules to form bioconjugates for research applications. google.com

Prodrug strategies often involve the attachment of a cleavable linker to a functional group on the parent molecule. While this compound lacks readily cleavable groups like primary amines or hydroxyls, functionalization of the benzamide ring (as described in 7.1) could introduce such handles. For instance, introduction of a hydroxyl or amino group would allow for the formation of ester or amide linkages to promoieties designed to be cleaved enzymatically or chemically in vivo.

For bioconjugation, the this compound molecule could be functionalized to incorporate a reactive handle suitable for coupling to biomolecules or fluorescent probes. nih.govnih.govrsc.orgrsc.org For example, introduction of a carboxylic acid, amine, or alkyne group via the methods described in section 7.1 would enable the use of common bioconjugation chemistries like amide bond formation (e.g., using EDC/NHS coupling) or click chemistry.

Table 3: Potential Functional Handles for Prodrug and Bioconjugate Synthesis

| Functional Handle | Potential Introduction Method | Example Linkage Chemistry |

| Carboxylic Acid (-COOH) | ortho-Lithiation followed by CO₂ quench | Amide bond formation (e.g., with an amine-containing promoiety or biomolecule) |

| Hydroxyl (-OH) | ortho-Lithiation followed by reaction with an epoxide | Ester bond formation (e.g., with a carboxylic acid-containing promoiety) |

| Amine (-NH₂) | Nitration of the benzamide ring followed by reduction | Amide bond formation (e.g., with a carboxylic acid-containing fluorescent probe) |

| Alkyne | ortho-Lithiation followed by reaction with a terminal alkyne electrophile | Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) |

Degradation Pathway Studies in Controlled Chemical Environments

The degradation of this compound in controlled chemical environments would likely be dominated by the hydrolysis of the amide bond. Amide hydrolysis can occur under both acidic and basic conditions, although it generally requires more forcing conditions than ester hydrolysis.

Under strong acidic or basic conditions and elevated temperatures, the amide bond would be expected to cleave, yielding 2-(2-phenylethyl)benzoic acid and methylamine (B109427). The rate of hydrolysis would be influenced by the steric hindrance around the carbonyl group.

Oxidative degradation could also occur, particularly at the benzylic position of the phenylethyl side chain, as discussed in section 7.2. Photochemical degradation could also be a possibility, where UV irradiation could lead to the formation of radical species and subsequent decomposition, although specific studies on this compound are lacking.

Reactivity Profiling of this compound

The reactivity profile of this compound is a composite of the reactivities of its constituent parts.

Amide Moiety: The amide nitrogen is relatively unreactive as a nucleophile due to the delocalization of its lone pair into the carbonyl group. The carbonyl oxygen has some basic character and can be protonated under acidic conditions. The amide bond, as mentioned, is susceptible to hydrolysis under harsh conditions.

Benzamide Ring: The benzamide ring is activated towards electrophilic aromatic substitution by the amide group (an ortho,para-director), although this is tempered by the steric bulk of the 2-phenylethyl substituent. It is highly amenable to directed ortho-metalation.

Phenylethyl Side Chain: The phenyl ring of this moiety is susceptible to standard electrophilic aromatic substitution. The benzylic C-H bonds are the most reactive sites for radical reactions and oxidation. The terminal phenyl group can also be a site for further functionalization.

N-Methyl Group: The N-methyl group is generally unreactive but could potentially be involved in metabolic N-demethylation in a biological context.

Reactivity towards Michael Acceptors: The N-methylamine that would be released upon hydrolysis is a potential nucleophile that could react with Michael acceptors. rsc.orgrsc.org However, the parent molecule itself is not expected to be a strong Michael donor.

Potential Research Applications of N Methyl 2 2 Phenylethyl Benzamide Non Clinical

Use as a Chemical Probe in Biological Research

Due to a lack of specific studies, the use of N-methyl-2-(2-phenylethyl)benzamide as a chemical probe in biological research is not documented. In principle, a compound like this could be investigated for its ability to interact with specific biological targets. The benzamide (B126) scaffold is present in many biologically active molecules, and derivatives are often synthesized and screened for potential pharmacological activity. researchgate.netwalshmedicalmedia.com

Application in Material Science Research

There is no available information to suggest that this compound has been investigated for applications in material science. Generally, benzamide derivatives can be incorporated into polymers to modify their properties, but specific research on this compound is absent. researchgate.net

Role in Methodological Development in Analytical Chemistry

The role of this compound in the development of analytical chemistry methods has not been reported. While related benzamides can be used in stereochemical studies employing techniques like circular dichroism, there are no such studies involving this specific compound. researchgate.net

Precursor for Other Chemical Syntheses

This compound is not commonly cited as a precursor for other chemical syntheses. The general class of benzamides, however, serves as versatile building blocks in organic synthesis. researchgate.net

Calibration Standard in Spectroscopic Research

There is no evidence to support the use of this compound as a calibration standard in spectroscopic research. While analytical data for similar compounds exist, this specific molecule is not a recognized standard.

Future Perspectives and Emerging Research Directions for N Methyl 2 2 Phenylethyl Benzamide

Integration with Advanced High-Throughput Screening Methodologies (Mechanistic Focus)

The landscape of drug discovery and materials science is continually being reshaped by the advent of advanced high-throughput screening (HTS) methodologies. For a compound like N-methyl-2-(2-phenylethyl)benzamide, the integration with these technologies offers a powerful avenue for elucidating its mechanistic intricacies and uncovering novel applications. Traditional HTS campaigns have been the starting point for many drug discovery programs, but newer, more innovative strategies are emerging. dovepress.com

Miniaturized and automated "on-the-fly" synthesis and screening approaches, such as those utilizing acoustic dispensing technology in 1536-well formats, present a significant leap forward. rsc.org This allows for the rapid generation of a diverse library of analogs around the core this compound scaffold on a nanomole scale. rsc.org The subsequent in situ screening, for instance, using techniques like differential scanning fluorimetry (DSF) and microscale thermophoresis (MST), can provide immediate feedback on the binding affinity and thermodynamic stability of the compound and its derivatives against a specific biological target. rsc.org This near-instantaneous loop between synthesis and screening accelerates the discovery process and provides a rich dataset for understanding structure-activity relationships from a mechanistic standpoint. rsc.org

Furthermore, the use of model organisms amenable to HTS, such as Caenorhabditis elegans, can provide valuable insights into the compound's effects on a whole-organism level, including potential toxicity and broader physiological impacts. mdpi.com This is particularly relevant for identifying potential therapeutic applications and off-target effects early in the discovery pipeline. mdpi.com The development of mega-high-throughput screening platforms, capable of screening billions of compounds, opens up unprecedented opportunities for discovering novel biological modifiers. chemrxiv.org By incorporating this compound and its derivatives into such large-scale screens, researchers can explore a vast chemical space and identify interactions that would be missed by conventional methods. chemrxiv.org

Application of Artificial Intelligence and Machine Learning in SAR Predictions

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the prediction of structure-activity relationships (SAR) for chemical compounds, a field of significant relevance for this compound. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) analysis, powered by ML algorithms, can predict the biological activity of new compounds based on the numerical representation of their chemical structures. nih.gov This computational approach is instrumental in the hit identification phase of drug discovery. nih.gov

For this compound, ML models can be trained on datasets of its analogs and their corresponding biological activities. These models utilize molecular descriptors, which are numerical representations of a molecule's structural and physicochemical properties, as independent variables. nih.gov Tree-based models are a popular and powerful technique used in these predictions. nih.gov By analyzing these descriptors, ML algorithms can identify key structural features that are critical for the compound's activity. For instance, preliminary SAR studies on other N-substituted benzamides have shown that the nature and position of substituents on the phenyl ring are crucial for their antiproliferative activity. nih.gov

AI and ML can significantly accelerate the optimization of lead compounds by improving scoring functions in virtual screening and automating de novo drug design processes. nih.gov In the context of this compound, these technologies can be used to design novel derivatives with enhanced potency and selectivity. For example, ML-based models have been successfully developed to predict the inhibition efficiency of benzimidazole (B57391) derivatives as corrosion inhibitors by incorporating a comprehensive selection of features. researchgate.net A similar approach could be applied to predict and optimize the desired biological activities of this compound derivatives. The use of deep learning in SAR has shown excellent performance in various applications and can be leveraged to understand the complex, non-linear relationships between the structure of this compound and its biological function. researchgate.net

Exploration of Novel Synthetic Routes with Improved Efficiency

While traditional methods for synthesizing N-substituted benzamides exist, the exploration of novel and more efficient synthetic routes for this compound is a key area for future research. The conventional method often involves the reaction of phenethylamine (B48288) with benzoyl chloride. However, recent advancements are paving the way for more streamlined and environmentally friendly processes.

One promising approach involves conducting the synthesis in an aqueous solution. A patented method describes the preparation of N-(2-phenylethyl)benzamide by mixing benzoyl chloride or benzoic acid, phenethylamine, and an alkali metal hydroxide (B78521) with water. google.com This method eliminates the need for organic solvents, and because the product is insoluble in water, it simplifies the purification process, avoiding complex separatory steps and reducing environmental impact. google.com

Another avenue for improving synthetic efficiency is the development of one-step strategies. For example, a novel one-step method for synthesizing N-formanilide derivatives from benzamides has been developed, which involves the activation of the benzamide (B126) and a reduction driven by oxalic acid. nih.gov This strategy has demonstrated a broad substrate scope and high yields. nih.gov While not directly applied to this compound, the principles of this approach could be adapted to develop more direct and efficient synthetic pathways.

Furthermore, research into the direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition-metal-free conditions offers another innovative direction. researchgate.net This method utilizes a base like LDA to promote the reaction, achieving an efficient and selective synthesis of α-sulfenylated ketones. researchgate.net Exploring similar transition-metal-free catalytic systems for the specific synthesis of this compound could lead to more cost-effective and sustainable manufacturing processes. The development of rapid and highly efficient methods for synthesizing benzamide derivatives is an ongoing area of research with potential applications for producing this compound and its analogs. nih.gov

Elucidation of Remaining Mechanistic Complexities

Despite the growing interest in this compound and related benzamide derivatives, a full understanding of their mechanisms of action at the molecular level remains an area ripe for investigation. While the biological activities of many benzamides are known, the precise molecular targets and signaling pathways they modulate are often not fully characterized. walshmedicalmedia.comvalpo.edu

Future research should focus on employing advanced analytical and biochemical techniques to unravel these mechanistic details. For instance, the crystal structures of benzamide derivatives have been used to identify binding sites on receptors, such as the AMPA receptor. nih.gov Similar crystallographic studies with this compound in complex with its putative biological targets would provide invaluable atomic-level insights into its mode of action.

Kinetic studies are also crucial for understanding the dynamics of the compound's interactions. Mechanistic studies on the formation of other N-substituted compounds, such as N-nitrosodimethylamine (NDMA), have involved the development of kinetic models to validate proposed reaction mechanisms. nih.gov A similar approach could be used to model the metabolic fate and target engagement of this compound within a biological system.

Furthermore, investigating the role of specific functional groups on the molecule can shed light on its mechanism. For example, in other benzamide derivatives, the heteroatoms of the amide group are critical for their biological activity, potentially through chelation with metal ions in enzyme active sites. nih.gov Determining if the N-methyl group and the phenylethyl moiety of this compound play similar critical roles in target binding is a key question to be addressed. Preliminary mechanism studies on related reactions, such as the deprotonative aroylation of methyl sulfides by tertiary benzamides, have suggested the involvement of specific intermediates, and similar investigations could reveal the reactive species and transition states involved in the biological activity of this compound. researchgate.net

Role in Interdisciplinary Chemical Biology Research

This compound and its derivatives are poised to play a significant role in interdisciplinary chemical biology research, bridging the gap between synthetic chemistry and biological investigation. The benzamide scaffold itself is a versatile pharmacophore found in a wide array of biologically active compounds with diverse therapeutic applications, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.comresearchgate.net This inherent biological relevance makes this compound an excellent starting point for the development of chemical probes to study complex biological processes.

The synthesis of libraries of N-substituted benzamide derivatives and their evaluation as, for example, antitumor agents, is a prime example of its application in medicinal chemistry. nih.govresearchgate.net Such studies contribute not only to the discovery of new therapeutic leads but also to a deeper understanding of the biological targets involved. nih.govresearchgate.net

Moreover, the development of novel synthetic methodologies, such as the chemo- and regioselective sequential addition/ nih.govresearchgate.net-sigmatropic rearrangement reactions, provides efficient access to functionalized benzylic thioethers, which can be valuable tools for drug discovery. acs.org The ability to readily synthesize a variety of derivatives of this compound with diverse functional groups will enable researchers to create tailored molecules for specific chemical biology applications. For instance, attaching fluorescent tags or photo-crosslinking agents could allow for the visualization and identification of its cellular targets.

The study of benzamide derivatives also extends to understanding and modulating the central nervous system, with some compounds exhibiting neuroleptic potential. valpo.edu By systematically modifying the structure of this compound and assessing its effects on neuronal function, researchers can develop new tools to probe neural circuits and potentially identify new treatments for neurological disorders. The broad utility of the benzamide core in creating compounds with diverse biological activities underscores the potential of this compound as a valuable scaffold in interdisciplinary chemical biology research. nih.govnih.govresearchgate.net

Q & A

Q. What are the standard synthetic protocols for N-methyl-2-(2-phenylethyl)benzamide, and how do reaction conditions influence yield and purity?

this compound can be synthesized via transition metal-catalyzed C–H functionalization. A ruthenium(II)-catalyzed hydroarylation with α,β-unsaturated ketones is a common method, where methyl vinyl ketone reacts with a benzamide precursor under optimized conditions (e.g., 20 h reaction time, column chromatography purification with n-hexane/EtOAc gradients). Yield and purity depend on catalyst loading, solvent polarity, and temperature control . Alternative cobalt-catalyzed coupling with alkynes offers ligand-controlled pathways, enabling regioselective synthesis. Ligands such as phosphines or nitrogen-based donors modulate reaction efficiency .

Q. How can researchers confirm the structural identity and purity of this compound?

Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR): and NMR spectra verify substituent positions and stereochemistry.

- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELX programs) resolves absolute configuration and packing interactions .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Chromatography: HPLC or TLC with UV/fluorescence detection assesses purity (>95% by area normalization). For intermediates, column chromatography with silica gel is standard .

Advanced Research Questions

Q. How do ligand-controlled catalytic systems affect the regioselectivity of this compound derivatives in C–H activation reactions?

In cobalt-catalyzed couplings, ligands dictate reaction pathways. For example:

- Phosphine ligands favor oxidative annulation with alkynes, producing cyclized products.

- Nitrogen-based ligands promote hydroarylation, yielding linear derivatives.

Steric and electronic effects of ligands (e.g., PPh vs. pyridine) alter transition-state geometry, as shown in mechanistic studies using deuterium labeling and kinetic isotope effects . Computational modeling (DFT) can predict regioselectivity by analyzing ligand-metal coordination and charge distribution.

Q. What computational strategies are effective for predicting the bioactivity of this compound analogs as enzyme inhibitors?

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite simulate binding interactions with target proteins (e.g., histone deacetylases or topoisomerases). Docking scores correlate with inhibitory potency .

- QSAR Models: Quantitative structure-activity relationship (QSAR) analyses using descriptors like logP, polar surface area, and H-bond donors predict pharmacokinetic properties.

- MD Simulations: Molecular dynamics (100 ns trajectories) assess stability of ligand-protein complexes in physiological conditions .

Q. How can researchers resolve contradictions in biological activity data for benzamide derivatives across different assay systems?

Discrepancies often arise from assay-specific factors:

- Cellular vs. Cell-Free Systems: Membrane permeability in cellular assays may reduce apparent activity compared to enzymatic assays.

- Redox Conditions: Thiol-containing buffers (e.g., DTT) can artificially modulate enzyme inhibition.

- Metabolic Stability: Liver microsome assays (e.g., rat/human S9 fractions) identify rapid degradation pathways. Normalize data using positive controls (e.g., known inhibitors) and validate via orthogonal assays (e.g., SPR for binding affinity) .

Q. What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?

- LogP Optimization: Introduce polar groups (e.g., hydroxyl, amine) to reduce logP < 3, enhancing aqueous solubility.

- Prodrug Design: Mask acidic/basic moieties (e.g., esterification of carboxylic acids) to improve bioavailability.

- Metabolic Blocking: Fluorination at metabolically labile positions (e.g., para to amide) slows hepatic clearance. Validate via plasma stability assays and LC-MS/MS pharmacokinetic profiling .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.